molecular formula C24H43NO2 B14202749 4-[(Hexadecylamino)methyl]-2-methoxyphenol CAS No. 918298-08-5

4-[(Hexadecylamino)methyl]-2-methoxyphenol

Cat. No.: B14202749
CAS No.: 918298-08-5
M. Wt: 377.6 g/mol
InChI Key: HDNAKUKURGFVFQ-UHFFFAOYSA-N
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Description

4-[(Hexadecylamino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C24H43NO2 It is characterized by the presence of a phenolic group substituted with a hexadecylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hexadecylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with hexadecylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-methoxyphenol and hexadecylamine.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Elevated temperatures (typically around 60-80°C) and stirring for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(Hexadecylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[(Hexadecylamino)methyl]-2-methoxyphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Hexadecylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the hexadecylamino group can interact with biological membranes, potentially altering their properties. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    4-[(Hexadecylamino)methyl]phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Methoxy-4-[(hexadecylamino)methyl]phenol: Similar structure but with different substitution patterns, leading to variations in properties.

Uniqueness

4-[(Hexadecylamino)methyl]-2-methoxyphenol is unique due to the presence of both the hexadecylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918298-08-5

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

IUPAC Name

4-[(hexadecylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-21-22-17-18-23(26)24(20-22)27-2/h17-18,20,25-26H,3-16,19,21H2,1-2H3

InChI Key

HDNAKUKURGFVFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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